molecular formula C16H14N2O B8728719 3-(2-Methylquinolin-4-ylamino)phenol

3-(2-Methylquinolin-4-ylamino)phenol

Cat. No.: B8728719
M. Wt: 250.29 g/mol
InChI Key: OLVAXNKVWYWHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylquinolin-4-ylamino)phenol is a quinoline derivative characterized by a 2-methylquinoline core linked to a phenol group via an amino bridge at the 4-position of the quinoline ring. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves condensation reactions between substituted quinolines and aminophenols, as demonstrated in analogous compounds .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-[(2-methylquinolin-4-yl)amino]phenol

InChI

InChI=1S/C16H14N2O/c1-11-9-16(14-7-2-3-8-15(14)17-11)18-12-5-4-6-13(19)10-12/h2-10,19H,1H3,(H,17,18)

InChI Key

OLVAXNKVWYWHSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3=CC(=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Key Analogues :

4-(Hydroxyphenylamino)-2-methylquinolines: Synthesized by Avetisyan et al. (2007), these compounds feature hydroxy-phenylamino substituents at the quinoline 4-position. Modifications at the 6- and 8-positions of the quinoline ring influence fluorescence and solubility .

2-(2-Methylquinolin-4-ylamino)-N-phenyl acetamide: This acetamide derivative, studied for antileishmanial activity, shares the 2-methylquinolin-4-ylamino motif but replaces the phenol group with an N-phenyl acetamide chain, altering its ADME profile .

3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one: A chalcone-quinoline hybrid with a 2-methylquinoline core, this compound exhibits π-π interactions in its crystal structure, which are absent in the phenol-containing target compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Property 3-(2-Methylquinolin-4-ylamino)phenol 4-(Hydroxyphenylamino)-2-methylquinolines 2-(2-Methylquinolin-4-ylamino)-N-phenyl acetamide
Log D (pH 7.4) Predicted: ~2.5 1.8–2.3 3.1 (experimental)
Aqueous Solubility Moderate (phenol enhances solubility) Low to moderate Low (hydrophobic acetamide chain)
Plasma Protein Binding Estimated: 85–90% Not reported 92% (experimental)
Stability in PBS Likely stable (phenol group) Stable Degrades by 15% over 24 hours
  • The phenol group in the target compound improves solubility compared to acetamide derivatives but may reduce membrane permeability .
  • π-π interactions observed in chalcone-quinoline hybrids (e.g., centroid distances of 3.428 Å ) are absent in the target compound due to its lack of extended conjugated systems.

Antimicrobial and Antiparasitic Effects :

  • The acetamide derivative 2-(2-Methylquinolin-4-ylamino)-N-phenyl acetamide shows potent antileishmanial activity (IC₅₀ < 10 µM) but moderate metabolic stability in liver microsomes .
  • Chalcone-quinoline hybrids exhibit broad-spectrum antimicrobial activity, suggesting that the quinoline scaffold enhances bioactivity. However, the target compound’s phenol group may confer distinct mechanisms, such as hydrogen bonding with biological targets .

Fluorescence Properties :

  • 4-(Hydroxyphenylamino)-2-methylquinolines display strong fluorescence (λem = 450–500 nm), which is modulated by substituents on the quinoline ring. The target compound’s fluorescence is likely similar but requires experimental validation .

Pharmacokinetic Considerations

  • Metabolism: Rat liver microsome studies for the acetamide derivative show moderate CYP450-mediated oxidation . The phenol group in the target compound may undergo glucuronidation, altering its metabolic pathway.
  • Permeability: The acetamide derivative’s low solubility limits its Caco-2 permeability (Papp < 1 × 10⁻⁶ cm/s), whereas the phenol derivative’s higher solubility could improve absorption .

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